But-3-ynal

描述

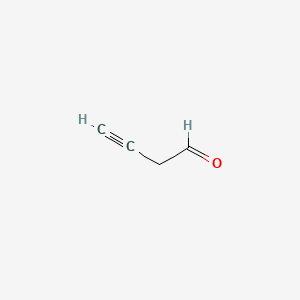

Structure

2D Structure

3D Structure

属性

CAS 编号 |

52844-23-2 |

|---|---|

分子式 |

C4H4O |

分子量 |

68.07 g/mol |

IUPAC 名称 |

but-3-ynal |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2 |

InChI 键 |

OGQNOIVDVXRWRE-UHFFFAOYSA-N |

SMILES |

C#CCC=O |

规范 SMILES |

C#CCC=O |

其他CAS编号 |

52844-23-2 |

物理描述 |

Solid |

产品来源 |

United States |

Advanced Synthetic Methodologies for But 3 Ynal

Chemo- and Regioselective Synthesis Pathways

Several strategies have been developed for the controlled synthesis of but-3-ynal and its analogs.

Elimination Reactions from Halogenated Precursors (e.g., 1-Bromo-2-butyne)

Elimination reactions from suitable halogenated precursors, such as 1-bromo-2-butyne (B41608), can be employed to synthesize this compound. Reacting 1-bromo-2-butyne with a suitable base can yield this compound through elimination reactions. smolecule.com 1-Bromo-2-butyne is a compound with the chemical formula C4H5Br and a CAS registry number of 3355-28-0. guidechem.com It is a colorless liquid commonly used as a reagent in organic synthesis. guidechem.com

Hydrolysis and Oxidation of Butyne Derivatives

Hydrolysis and oxidation of butyne derivatives can also lead to the formation of this compound. Terminal alkynes can be hydrolyzed under acidic conditions to produce corresponding aldehydes, including this compound. smolecule.com

Cross-Coupling Strategies for this compound Analogs (e.g., Sonogashira Coupling for substituted butynals)

Cross-coupling reactions, particularly the Sonogashira coupling, are valuable strategies for synthesizing substituted butynals, which are analogs of this compound. The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. libretexts.orgwikipedia.org This reaction is usually carried out under mild conditions, such as at room temperature, and can be performed in various solvents, including amines like diethylamine, which also act as a base to neutralize the hydrogen halide byproduct. wikipedia.org While the provided search results discuss Sonogashira coupling for the synthesis of substituted acetylenes and diarylacetylenes using various alkyne and aryl halide partners, they highlight the general applicability of this method for forming C(sp2)-C(sp) bonds. libretexts.orgwikipedia.orgwalisongo.ac.idrsc.org Applying this methodology to a precursor containing the aldehyde functionality and a terminal alkyne could potentially yield substituted butynals.

Emerging Catalytic Approaches in this compound Synthesis

Emerging catalytic approaches are being explored for the synthesis of organic compounds, including those with alkyne and aldehyde functionalities. While specific catalysts for the direct synthesis of this compound are not explicitly detailed in the provided results, research into asymmetric catalysis and the use of N-heterocyclic carbenes (NHCs) in reactions involving ynals (compounds containing both alkyne and aldehyde functionalities) suggests potential avenues for future catalytic synthesis of this compound or its derivatives. pnas.orgrsc.orgacs.orgnih.gov For instance, chiral NHC catalysis has been utilized in asymmetric [3+3] cycloadditions involving ynals as three-carbon building blocks to construct six-membered rings. rsc.org These studies indicate the growing interest in catalytic methods for manipulating molecules containing the ynal moiety.

Photochemical Routes to this compound (e.g., from Furfuryl Alcohol Photolysis)

Photochemical reactions offer an alternative approach to the synthesis of this compound. This compound has been identified as a principal photoproduct resulting from the prolonged UV irradiation of matrix-isolated furfuryl alcohol at a wavelength of 229 nm. scispace.comresearchgate.netresearchgate.net Furfuryl alcohol (2-furanmethanol) is an organic compound containing a furan (B31954) ring substituted with a hydroxymethyl group. wikipedia.org UV irradiation of furfuryl alcohol can lead to the production of various isomeric C4H4O species, with this compound being a significant product under specific conditions. scispace.comresearchgate.net However, this compound can be consumed upon irradiation at shorter wavelengths. scispace.comresearchgate.net This photochemical route demonstrates the feasibility of generating this compound from a readily available precursor under controlled light conditions.

Chemical Reactivity and Transformation Pathways of But 3 Ynal

Electrophilic and Nucleophilic Character of But-3-ynal

This compound exhibits both electrophilic and nucleophilic characteristics owing to the presence of polarized functional groups and acidic protons. The carbonyl carbon is electrophilic due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack. The oxygen atom of the carbonyl group is nucleophilic. The terminal alkyne proton can be acidic and removed by a strong base, generating a nucleophilic acetylide anion. Additionally, the α-hydrogens adjacent to the carbonyl group are acidic and can be abstracted to form an enolate, which is a key intermediate in many carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions at the Carbonyl Group

The aldehyde functionality in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon, being electrophilic, readily reacts with various nucleophiles. The mechanism typically involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgncert.nic.in This intermediate can then be protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions that this compound can undergo include reactions with:

Hydrides (e.g., from NaBH₄ or LiAlH₄) to form primary alcohols. physicsandmathstutor.comscribd.com

Grignard reagents or organolithium compounds to form secondary or tertiary alcohols after hydrolysis.

Cyanide ion (CN⁻) to form cyanohydrins. ncert.nic.inccea.org.uk This reaction is often catalyzed by a base. ncert.nic.in

The presence of the alkyne group can influence the reactivity of the carbonyl, although the primary site for direct nucleophilic attack remains the carbonyl carbon.

Aldol (B89426) Condensation and Related Carbonyl Chemistry

This compound possesses α-hydrogens on the carbon adjacent to the aldehyde group, enabling it to participate in aldol reactions and related carbonyl condensation chemistry. smolecule.com In the presence of a base or acid catalyst, this compound can form an enolate ion by the abstraction of an α-hydrogen. coleparmer.comlibretexts.org This enolate acts as a nucleophile and can attack the carbonyl carbon of another molecule of this compound (self-condensation) or a different carbonyl compound (crossed-aldol condensation). coleparmer.comlibretexts.org

The initial product of an aldol reaction is a β-hydroxy aldehyde (an "aldol"). coleparmer.comlibretexts.orgdoubtnut.com Under suitable conditions, particularly with heating or in the presence of acid or base, this aldol product can undergo dehydration to form an α,β-unsaturated aldehyde. doubtnut.comiupac.org

The dual functionality of this compound means it can potentially act as both the enolate donor and the electrophilic carbonyl component in aldol reactions, or it can react with other aldehydes or ketones.

Cycloaddition Reactions Involving the Alkyne and Aldehyde Moieties

This compound's structure, containing both an alkyne and an aldehyde, allows for participation in various cycloaddition reactions, leading to the formation of cyclic structures. These reactions can involve either or both of the unsaturated functionalities.

[2+2] Cycloadditions

[2+2] cycloaddition reactions involve the joining of two π systems to form a four-membered ring. While alkenes and alkynes can participate in [2+2] cycloadditions, these often require photochemical activation or specific catalysts. The alkyne moiety in this compound can potentially undergo [2+2] cycloaddition with other suitable unsaturated partners, including other alkynes, alkenes, or ketenes, to form substituted cyclobutenes or cyclobutanones. Some sources mention the use of ynals in [2+2] cycloadditions to create cyclic compounds.

Formal [3+4] Annulations and Heterocyclic Synthesis

Annulation reactions are a type of cycloaddition that results in the formation of a new ring fused to an existing molecule. Formal [3+4] annulations involve the reaction of a three-atom component with a four-atom component to form a seven-membered ring. Research has explored formal [3+4] annulations involving α,β-unsaturated acyl azoliums and nucleophiles to synthesize seven-membered heterocycles. While a specific example noted that a ynal was unsuitable in one such annulation due to competing side reactions like imine formation, the concept of ynals participating in formal [3+4] annulations for heterocyclic synthesis has been investigated. acs.org The alkyne and the conjugated system involving the carbonyl could potentially act as components in such reactions, often requiring specific reaction conditions or catalysts to control regioselectivity and reactivity.

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), forming a cyclohexene (B86901) ring. masterorganicchemistry.comrsc.orglibretexts.org this compound itself is not a conjugated diene. However, its alkyne moiety can potentially act as a dienophile in a Diels-Alder reaction with a suitable conjugated diene. thieme-connect.de This would result in the formation of a six-membered ring containing an aldehyde functional group.

Catalytic Hydrogenation and Semihydrogenation Studies

Catalytic hydrogenation of this compound can lead to the reduction of either the alkyne or the aldehyde functionality, or both, depending on the catalyst and reaction conditions employed. smolecule.com Semihydrogenation specifically targets the reduction of the alkyne to an alkene. oregonstate.edu

Selective Reduction of the Alkyne or Aldehyde Functionality

Selective reduction of the aldehyde group in the presence of the alkyne is possible. Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent known for its selectivity towards aldehydes and ketones over alkynes under mild conditions. vaia.commasterorganicchemistry.comorientjchem.org For example, in the case of hex-3-ynal, NaBH₄ selectively reduces the aldehyde to a primary alcohol, yielding hex-3-yn-1-ol, while leaving the triple bond intact. vaia.comdoubtnut.com This selectivity is attributed to the mild nature of NaBH₄. vaia.com

Conversely, selective reduction of the alkyne to an alkene while preserving the aldehyde group requires specific catalytic systems. Certain catalysts can facilitate the hydrogenation of the carbon-carbon triple bond without affecting the carbonyl group. Research has explored the use of well-defined PN³-pincer manganese(II) complexes as catalysts for the chemoselective hydrogenation of aldehydes, including ynals. rsc.org These catalysts have demonstrated the ability to hydrogenate the aldehyde function to the corresponding alcohol while leaving the alkyne functionality intact. rsc.org For instance, studies on pent-2-ynal (B1194870) and 3-phenylpropiolaldehyde using such manganese catalysts showed hydrogenation of the aldehyde to the propargyl alcohol without reducing the alkyne. rsc.org

Data on selective hydrogenation of ynals using PN³-pincer manganese(II) catalysts:

| Substrate | Catalyst | Product | Yield (%) | Alkyne Integrity |

| Pent-2-ynal | Mn1/Mn2 | Pent-2-yn-1-ol | 80 | Intact |

| 3-Phenylpropiolaldehyde | Mn1/Mn2 | 3-Phenylprop-2-ynol | 78 | Intact |

Reaction conditions: aldehyde (1.0 mmol), Mn1 or Mn2 (3 mol%), KᵗBuO (10 mol%), H₂ (27 bar) in MeOH (1.0 mL). rsc.org

Stereoselective Semireduction to Alkene Derivatives

The semireduction of the alkyne in this compound to an alkene can proceed with control over the stereochemistry, yielding either the cis (Z) or trans (E) alkene isomer. Stereoselective semihydrogenation of internal alkynes is well-established using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) or P-2 Nickel, which typically yield cis alkenes. oregonstate.eduyoutube.com Dissolving metal reduction with sodium in liquid ammonia, on the other hand, commonly affords trans alkenes from internal alkynes. youtube.com While these methods are effective for internal alkynes, their application and stereoselectivity with terminal alkynals like this compound would depend on the specific catalyst system and conditions, considering the presence of the aldehyde group.

Recent research has explored electrochemical methods for the Z-stereoselective semihydrogenation of functionalized alkynes, including those with carbonyl groups, using catalysts like nickel foam. researchgate.net This suggests potential avenues for achieving stereocontrol in the semireduction of this compound's alkyne moiety.

Oxidative Transformations of this compound

Oxidative transformations of this compound can occur at the aldehyde functional group. Aldehydes can be oxidized to carboxylic acids using various oxidizing agents. For instance, oxidation of 2-butynal (B73574) (an isomer of this compound) to 2-butynoic acid has been reported using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often used to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, although their application for oxidizing alkynals directly to the corresponding alkynoic acids would require careful consideration of the alkyne's sensitivity.

This compound itself can be a product of oxidation reactions. For example, it has been observed as a principal photoproduct resulting from the UV-induced photochemistry of matrix-isolated furfuryl alcohol. scispace.comnih.gov Additionally, this compound was observed as an oxidation product when certain alcohols were reacted with o-benzynes generated from triynes. acs.orgnih.gov

Rearrangement Reactions and Tautomerism

This compound can undergo rearrangement reactions and exists in equilibrium with tautomeric forms. Rearrangement reactions involve the reorganization of atoms within a molecule, leading to the formation of isomers. solubilityofthings.com Tautomerism is a specific type of isomerism where rapidly interconverting constitutional isomers exist in equilibrium. libretexts.org The most common type of tautomerism for aldehydes and ketones is keto-enol tautomerism, where the carbonyl form is in equilibrium with an enol form. libretexts.org

For this compound, keto-enol tautomerism would involve the equilibrium between the aldehyde form (this compound) and its enol form, but-3-en-1-ol-1-ene or but-3-en-1-yn-1-ol. The enol form would feature a double bond adjacent to an alcohol group. While the keto form (this compound) typically predominates in such equilibria, the presence of the alkyne moiety could influence the tautomeric balance or lead to other rearrangement pathways.

This compound has been observed to exist in different conformers. scispace.comnih.gov Conformers are stereoisomers that can be interconverted by rotation about single bonds. scispace.com Studies on the photochemistry of furfuryl alcohol identified this compound as a photoproduct existing in two conformers. scispace.comnih.gov

Rearrangement reactions involving but-3-ynyl groups have been studied in other contexts, such as the tri-n-butylstannyl radical induced rearrangement of homopropargyl (but-3-ynyl) arenesulfonates. rsc.org While this specific reaction involves a related structural motif, it illustrates the potential for but-3-ynyl containing compounds to undergo radical-induced rearrangements.

This compound can also be involved in more complex reaction sequences that might involve transient rearrangements or isomerizations. For instance, it is an intermediate in butanoate metabolism, being converted from but-3-yn-1-ol and subsequently to but-3-ynoate. hmdb.ca

But 3 Ynal in Catalysis and Asymmetric Synthesis

Role of But-3-ynal as a Substrate in Chiral Catalysis

The integration of the aldehyde and alkyne functionalities within this compound makes it a versatile reactant in various catalytic processes. Chiral catalysis, in particular, leverages the structure of this compound to induce asymmetry in the reaction products, leading to the formation of enantiomerically enriched compounds.

Asymmetric Aldol (B89426) Reactions with Ynals

Asymmetric aldol reactions involving ynals, including this compound, represent a significant method for the synthesis of functionalized propargylic alcohols ehu.eusrsc.orgrsc.org. These reactions are challenging due to the linear geometry of ynals, which can make achieving high stereoselectivity difficult researchgate.netrsc.org. Despite this, catalytic systems have been developed that enable highly stereoselective cross-aldol couplings between unmodified aldehydes and ynals ehu.eusrsc.orgrsc.org. This approach allows for the simultaneous generation of two contiguous stereocenters and the formation of a new carbon-carbon bond under relatively mild conditions ehu.eusrsc.org.

A key strategy to overcome the stereochemical challenges associated with ynals in aldol reactions involves cooperative catalysis. For instance, a combination of chiral enamine catalysis, which activates the donor aldehyde, and activation of the ynal carbonyl via in situ and reversible metal-alkyne complexation has proven effective ehu.eusrsc.orgrsc.org. This synergistic approach facilitates a highly stereocontrolled synthesis of propargylic alcohols ehu.eusrsc.org.

Research has demonstrated that specific catalyst systems, such as those employing α,α-dialkylprolinol silyl (B83357) ethers in conjunction with a transition metal salt (like CuI) and a Brønsted acid (like PhCO2H), can achieve remarkable levels of diastereo- and enantioselectivity in the cross-aldol reaction of aldehydes with ynals ehu.eusrsc.orgrsc.orgresearchgate.net. High anti/syn ratios (up to >20:1) and enantiomeric excesses (up to >99%) have been reported ehu.eusrsc.orgrsc.org. The effectiveness of the catalyst system is highly dependent on the interplay between the amine, metal salt, and Brønsted acid components rsc.orgresearchgate.net.

Data from studies on the catalytic cross-aldol reaction of ynals illustrate the high selectivities achievable with optimized catalyst systems researchgate.net.

| Ynal Substituent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| Alkyl | >13:1 | 94-99% |

| Aryl | 7:1 to 10:1 | 92-94% |

This data highlights that while both alkyl and aryl-substituted ynals participate effectively, alkyl substituents generally lead to higher diastereoselectivity researchgate.net.

Enantioselective Cycloadditions Promoted by Chiral Lewis Acids

Chiral Lewis acids are powerful catalysts widely employed in enantioselective cycloaddition reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions wikipedia.orgsigmaaldrich.comscielo.brnih.govchemrxiv.orgacs.orgresearchgate.netnih.gov. These catalysts function by coordinating to a substrate, typically the dienophile or a similar π-system, thereby activating it towards nucleophilic attack and simultaneously providing a chiral environment that dictates the stereochemical outcome wikipedia.orgscielo.br.

While the direct application of this compound in enantioselective cycloadditions specifically catalyzed by chiral Lewis acids is an area of ongoing research, ynals, in general, can serve as competent substrates in cycloaddition cascades, particularly when activated by suitable catalysts rsc.org. The alkyne moiety in ynals can participate in various cycloaddition modes, and the presence of the aldehyde allows for cooperative activation strategies. The development of novel chiral Lewis acids and catalytic systems continues to expand the scope of asymmetric cycloadditions, and future work may further highlight the utility of this compound in such transformations.

Development of Novel Catalytic Systems for this compound Transformations

The unique reactivity of this compound has spurred the development of specialized catalytic systems designed to achieve high efficiency and stereocontrol in its transformations.

Amine-Metal Salt-Brønsted Acid Ternary Catalysis

As discussed in the context of asymmetric aldol reactions, the amine-metal salt-Brønsted acid ternary catalysis system is a notable example of a catalytic approach specifically developed for ynal transformations ehu.eusrsc.orgrsc.org. This cooperative catalysis relies on the synergistic action of three distinct components to activate both the nucleophilic and electrophilic partners in the reaction ehu.eusrsc.orgrsc.org.

Studies have shown that the choice of the chiral amine, metal salt, and Brønsted acid is critical for optimizing the reaction outcome rsc.orgresearchgate.net. Variations in these components can significantly impact both the reactivity and the levels of diastereo- and enantioselectivity achieved rsc.orgresearchgate.net.

N-Heterocyclic Carbene (NHC) Organocatalysis with Ynals

N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful tool for activating α,β-unsaturated aldehydes, including ynals, enabling a variety of transformations rsc.orgresearchgate.netnih.govbeilstein-journals.orgnih.govnih.govacs.orgbeilstein-journals.orgd-nb.info. NHCs can react with ynals to form reactive intermediates, such as alkynyl acylazoliums, which can then participate in subsequent reactions rsc.orgresearchgate.netnih.gov.

The activation of ynals by NHCs can proceed through the formation of Breslow intermediates, which can then be oxidized to generate alkynyl acylazolium intermediates rsc.orgnih.gov. These intermediates are versatile electrophiles that can undergo various reactions, including nucleophilic additions and cycloadditions, leading to the formation of diverse cyclic and acyclic products researchgate.netnih.gov.

NHC catalysis has been successfully applied to annulation reactions involving ynals, providing access to complex heterocyclic structures rsc.orgresearchgate.netbeilstein-journals.orgd-nb.info. The ability to generate and utilize reactive alkynyl acylazolium species under NHC catalysis highlights the potential of this approach for constructing molecular complexity from ynal substrates nih.gov. Asymmetric variants of NHC catalysis with ynals are also being explored for the enantioselective synthesis of chiral compounds rsc.orgd-nb.info.

This compound as a Building Block for Complex Stereodefined Molecular Architectures

The products derived from the catalytic and asymmetric transformations of this compound, particularly the functionalized propargylic alcohols obtained from aldol reactions, serve as valuable building blocks for the construction of complex stereodefined molecular architectures ehu.eusrsc.org. The presence of the alkyne, hydroxyl, and carbonyl functionalities, along with the newly established stereocenters, provides multiple handles for further chemical modifications.

The propargylic alcohols can be subjected to various reactions, including alkyne functionalizations, oxidations, reductions, and coupling reactions, to increase molecular complexity ehu.eusrsc.org. The ability to introduce two contiguous stereocenters in a controlled manner during the aldol reaction is particularly advantageous for the stereoselective synthesis of molecules with multiple chiral centers ehu.eusrsc.org.

Beyond aldol adducts, ynals like this compound can be incorporated into more complex structures through cascade reactions and cycloadditions catalyzed by various systems, including NHCs rsc.orgresearchgate.netbeilstein-journals.orgd-nb.infoacs.orghetchem.ru. These approaches allow for the rapid assembly of polycyclic frameworks and other intricate molecular scaffolds with defined stereochemistry. The strategic use of this compound in these catalytic processes underscores its importance as a versatile synthon in the construction of stereodefined organic molecules relevant to natural product synthesis and medicinal chemistry nih.govwilliams.edu.

Mechanistic Insights into Catalytic Reactions Involving this compound

This compound serves as a valuable substrate in catalytic reactions, particularly in the field of asymmetric synthesis, where the control of stereochemistry is paramount pnas.org. Mechanistic studies provide crucial insights into how catalysts interact with this compound to achieve desired transformations and stereochemical outcomes.

One area where this compound is employed is in asymmetric aldol reactions. In such reactions, this compound acts as an aldehyde component. For instance, in a catalytic asymmetric aldol reaction involving an α-N₃ amide and a trifluoromethyl ketone, a head-to-head comparison was made with the aldol addition to an ynal (this compound or a substituted ynal). The previously optimized Cu(I) catalyst, effective for aldol reactions of α-N₃ amides with aldehydes, including ynals, showed excellent anti- and enantioselectivity with the ynal. nih.govsemanticscholar.orgrsc.org However, the same catalyst system resulted in almost no diastereoselectivity when applied to the structurally related trifluoromethyl ketone, suggesting that the low diastereoselectivity was due to the low facial selectivity of the ketone under the catalysis nih.govsemanticscholar.orgrsc.org. This highlights how the substrate's structure significantly influences the catalytic mechanism and stereochemical outcome, even with a seemingly similar functional group (carbonyl) nih.govsemanticscholar.orgrsc.org. The mechanism in the case of the ynal likely involves the activation of the aldehyde by the Cu(I) catalyst, facilitating the nucleophilic attack of the enolate derived from the α-N₃ amide nih.govsemanticscholar.orgrsc.org.

This compound has also been utilized as a three-carbon building block in catalytic asymmetric [3+3] cycloadditions. rsc.org In one approach, chiral N-heterocyclic carbene (NHC) catalysts were employed to activate the ynal, enabling it to undergo cycloaddition with other reaction partners to construct six-membered rings with moderate to high enantioselectivities. rsc.org A proposed reaction pathway involves the generation of a reactive electrophilic unsaturated acyl azolium intermediate from the ynal and the chiral NHC catalyst. rsc.org This intermediate then participates in the cycloaddition reaction. rsc.org

In another catalytic asymmetric transformation, this compound derivatives (ynals) have been used as substrates in asymmetric nucleophilic additions promoted by quaternary phosphonium (B103445) ion-pair catalysts. chinesechemsoc.org Specifically, the asymmetric Henry reaction of aldehydes, including ynal derivatives, mediated by tetraaminophosphonium salts has been reported. chinesechemsoc.org This protocol yielded optically active β-nitro propargylic alcohols with high efficiency and excellent diastereo- and enantioselectivities. chinesechemsoc.org For example, the reaction of a p-anisyl-substituted ynal and nitroethane catalyzed by a tetraaminophosphonium salt quantitatively afforded the Henry adduct with high enantiomeric ratio and diastereomeric ratio. chinesechemsoc.org The mechanism is proposed to involve the activation of both the ynal and the nitroalkane by the phosphonium ion-pair catalyst through non-covalent interactions, facilitating the stereoselective carbon-carbon bond formation. chinesechemsoc.org

This compound has also been implicated in studies exploring ultrafast charge migration following ionization. chimia.ch While not directly a catalytic reaction mechanism in the traditional sense of organic synthesis, understanding the electronic behavior of this compound upon ionization provides insights into its fundamental properties that could be relevant in photo-induced or electrochemically-driven catalytic processes. Simulations have shown that this compound is a promising candidate for studying long-lasting electronic coherence and charge migration, with relevant orbitals localized at opposite ends of the molecule, leading to a clear migration of the hole across the molecular structure. chimia.ch

Mechanistic studies of nickel-catalyzed, silane-mediated reductive cyclization of ynals have also been conducted. nih.gov Kinetic analysis revealed that these cyclizations are first-order in both the nickel catalyst and the ynal, but zeroth-order in the silane (B1218182). nih.gov This kinetic profile, along with the observation that silane consumption only occurs when both the alkyne and aldehyde functionalities are present, is inconsistent with mechanisms initiated by the oxidative addition of Ni(0) to the Si-H bond. nih.gov Instead, the data support mechanisms involving a rate-determining oxidative cyclization to form a metallacycle, followed by rapid reaction with the silane. nih.gov The intermediacy of a metallacycle, likely formed by oxidative cyclization of a Ni(0)-ynal complex following slow or reversible substrate complexation, is consistent with the experimental observations. nih.gov

The diverse reaction types involving this compound and the detailed mechanistic investigations highlight its importance as a substrate in developing new catalytic and asymmetric synthetic methodologies.

Table 1: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 142966 |

| Nitroethane | 6378 |

| Hydrosilane | e.g., Triethylsilane: 7907 |

| Carbazole | 6857 |

| Indole | 798 |

Note: PubChem CIDs for general classes of compounds like "hydrosilane" are not specific. A representative example (Triethylsilane) is provided.

Table 2: Representative Catalytic Reactions and Key Findings

| Reaction Type | Catalyst Type | Key Finding | Citation |

| Asymmetric Aldol Reaction | Cu(I)/chiral phosphine (B1218219) ligand/Brønsted base | Excellent anti- and enantioselectivity with ynal substrate. Low diastereoselectivity with CF₃ ketone. | nih.govsemanticscholar.orgrsc.org |

| Asymmetric [3+3] Cycloaddition | Chiral NHC catalyst | Ynal acts as a three-carbon building block via unsaturated acyl azolium intermediate. | rsc.org |

| Asymmetric Henry Reaction | Quaternary phosphonium ion-pair catalyst | High efficiency and stereoselectivity in forming β-nitro propargylic alcohols from ynals and nitroalkanes. | chinesechemsoc.org |

| Reductive Cyclization | Nickel catalyst/silane | Mechanism involves rate-determining oxidative cyclization to a metallacycle. | nih.gov |

Theoretical and Computational Investigations of But 3 Ynal

Electronic Structure and Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The electronic structure of But-3-ynal, a molecule featuring both an aldehyde functional group and a terminal alkyne, presents a unique landscape for theoretical investigation. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding its chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.govmasterorganicchemistry.com The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller gap generally signifies higher reactivity and lower stability. nih.govnih.gov

In this compound, the valence molecular orbitals are of particular interest. Upon ionization, the removal of an electron from these orbitals leads to the formation of cationic states. aip.org Computational studies, such as those employing the Hartree-Fock (HF) method, are used to characterize these orbitals. aip.org For this compound, the molecular orbitals involved in the lowest energy electronic transitions are primarily localized on the π systems of the alkyne and carbonyl groups.

| Orbital | Description | Significance in Reactivity |

| HOMO | The highest energy molecular orbital containing electrons. In this compound, this is expected to have significant contribution from the C≡C triple bond and the oxygen lone pairs. | Donates electrons in chemical reactions, making it susceptible to electrophilic attack. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. For this compound, this orbital is likely to be a π* antibonding orbital associated with the C=O and C≡C bonds. | Accepts electrons in chemical reactions, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key determinant of the molecule's electronic properties and reactivity. |

Role of Electron Correlation in Cationic States

When this compound is ionized, the resulting cationic states exhibit complex electronic structures that cannot be adequately described by a simple single-particle picture. Electron correlation, which accounts for the interactions between electrons, plays a significant role in determining the character and energy of these states. In the case of this compound cation, strong correlation between valence electrons leads to a phenomenon known as hole-mixing. aip.org

This means that the electronic states of the cation are not pure single-hole states (i.e., corresponding to the removal of an electron from a single molecular orbital). Instead, they are a mixture of configurations, each corresponding to a hole in a different valence molecular orbital. aip.org For instance, a strong mixing is observed between the first and third ionic states of this compound. aip.org This mixing involves the contribution of a hole in the highest occupied molecular orbital (HOMO) and a hole in the HOMO-2 orbital. aip.org Such strong hole-mixing is a direct consequence of electron correlation and has profound implications for the subsequent electron dynamics.

Ultrafast Electron Dynamics and Charge Migration

Investigation of Long-Lasting Electronic Coherence in this compound

Recent theoretical studies have identified this compound as a candidate for exhibiting long-lasting electronic coherence. aip.org Electronic coherence refers to the maintenance of a definite phase relationship between different electronic states in a superposition. This coherence is crucial for charge migration processes, where an electron hole created by ionization oscillates along the molecular backbone.

In this compound, the ionization of a HOMO electron can trigger coupled electron-nuclear dynamics. aip.org The time evolution of the electronic coherence between the first and third cationic states, which are strongly mixed due to electron correlation, has been computationally investigated. aip.org Simulations using methods such as on-the-fly ab initio semiclassical dynamics have shown that electronic coherence in molecules like this compound can persist for up to 10 femtoseconds (fs). aip.org While this is a very short timescale, it is sufficient to observe at least one clear oscillation of the electron density along the molecular chain. aip.org The persistence of this coherence is influenced by the nuclear rearrangement that follows ionization. aip.org

| Parameter | Value/Observation | Method of Investigation |

| Electronic Coherence Lifetime | Up to 10 fs | On-the-fly ab initio semiclassical dynamics |

| States Involved | First and third cationic states | nD-ADC(3) method |

| Driving Force | Ionization of HOMO electron | EOM-CCSD-IP method |

| Observable Effect | Oscillation of electron density | Time evolution of hole density Q(z, t) |

Attosecond Science and Attochemistry Applications

The study of ultrafast electron dynamics in molecules like this compound falls under the purview of attosecond science and attochemistry. These fields aim to observe and control electron motion on its natural timescale, which is on the order of attoseconds (1 as = 10-18 s). The ability to sustain electronic coherence, even for a few femtoseconds, makes this compound a molecule of interest for potential applications in attochemistry.

The coherent oscillation of charge initiated by ionization could, in principle, be used to direct chemical reactivity. By controlling the location of the positive charge (the "hole") at a specific time, it might be possible to influence the outcome of a chemical reaction. The theoretical investigations into the electronic coherence of this compound provide a foundation for designing experiments that could utilize attosecond light pulses to probe and potentially manipulate these charge migration processes.

Electron-Nuclear Dynamics and Decoherence Mechanisms

The lifetime of electronic coherence is ultimately limited by the coupling between electronic and nuclear motion. aip.org This interaction leads to decoherence, the loss of the phase relationship between the electronic states. In polyatomic molecules, the slow rearrangement of the nuclei following ionization has a dramatic impact on the electronic dynamics, typically causing decoherence on a timescale of a few femtoseconds. aip.org

For this compound, the simulations of ultrafast electronic dynamics must take into account the influence of nuclear motion to accurately capture the decoherence process. aip.org The very short timescale of these dynamics means that only the initial stages of molecular rearrangement are critical. aip.org The mechanisms of decoherence can be complex, involving factors such as the dephasing of different components of the nuclear wave packet and the decrease in the overlap between nuclear wave packets on different electronic states. aps.org Understanding these decoherence mechanisms is crucial for developing strategies to extend the lifetime of electronic coherence and for the advancement of attochemistry.

Quantum Chemical Modeling Methodologies

Theoretical and computational chemistry provide powerful tools for investigating the intrinsic properties of molecules like this compound at the electronic and atomic levels. These methods allow for the elucidation of molecular structure, reactivity, and dynamics with high precision. For this compound, a range of quantum chemical modeling methodologies are employed to understand its electronic structure, potential energy surfaces, and dynamic behavior.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density. DFT has become a widely used tool in organic chemistry due to its favorable balance between computational cost and accuracy.

In the study of this compound and related unsaturated compounds, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. A common approach involves using hybrid functionals, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. This functional, often paired with a basis set like 6-311++G(d,p), allows for the accurate calculation of molecular geometries and electronic energies.

DFT-based descriptors are crucial for predicting the reactivity of molecules. Key global reactivity descriptors that can be calculated for this compound include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). These parameters provide insight into the molecule's stability and its propensity to act as an electrophile or nucleophile. The selection of the exchange-correlation functional is critical, with a hierarchy of options available, from Local Density Approximations (LDA) to Generalized Gradient Approximations (GGA), meta-GGAs, and more advanced hybrid and double-hybrid functionals.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Functional Type | Examples | Typical Basis Set | Common Applications |

|---|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Geometry Optimization, Vibrational Frequencies, Reaction Energetics |

| Range-Separated Hybrid | CAM-B3LYP, ωB97XD | 6-311++G(d,p), aug-cc-pVTZ | Excited States, Charge-Transfer Systems |

| Double Hybrid | B2PLYP, PWPB95 | def2-QZVPP, aug-cc-pVQZ | High-Accuracy Energy Calculations |

Semiclassical Dynamics Simulations (e.g., Thawed Gaussian Approximation)

To study the quantum dynamics of molecules, particularly for processes like spectroscopic transitions, semiclassical methods offer an efficient alternative to fully quantum approaches. The Thawed Gaussian Approximation (TGA) is one such method that describes the evolution of a wavepacket on a potential energy surface. In this approach, the wavepacket is represented by a Gaussian function whose parameters (position, momentum, width, and phase) evolve over time according to classical equations of motion.

The TGA is particularly useful for simulating vibrationally resolved electronic spectra. The methodology relies on propagating a wavepacket on the potential energy surface of an excited electronic state, starting from the initial geometry of the ground state. The spectrum is then obtained from the Fourier transform of the wavepacket's autocorrelation function. A significant advantage of TGA is its efficiency, often requiring only a single ab initio classical molecular dynamics trajectory.

Recent advancements have focused on improving the accuracy and applicability of TGA. The single-Hessian thawed Gaussian approximation simplifies calculations by using a constant Hessian matrix along the classical trajectory, which reduces computational cost while maintaining good accuracy for many systems. For highly anharmonic systems where the potential energy surface deviates significantly from a simple quadratic form, higher-order expansions, such as the third-order TGA, can provide a more accurate description of the dynamics by capturing nonlinear effects. These methods are well-suited for studying the complex dynamics of flexible molecules like this compound, especially in excited electronic states.

Conformational Landscape and Energetics via Computational Methods

The flexible σ-bond framework of this compound allows for rotation around the C2-C3 single bond, leading to the existence of multiple conformers. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is essential for a complete description of the molecule's properties and reactivity.

Computational methods are indispensable for exploring this landscape. The process typically begins with a conformational search to identify all stable isomers (local minima on the potential energy surface). The geometries of these conformers are then optimized, and their relative energies are calculated with high accuracy. DFT methods, such as B3LYP with a suitable basis set, are commonly used for the initial optimization and energy evaluation.

For a more precise determination of relative energies, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, are often employed. The calculated energies of the different conformers can be used to determine their Boltzmann populations at a given temperature. It is expected that this compound will have at least two main conformers corresponding to syn (or cis) and gauche arrangements around the C2-C3 bond. The relative stability of these conformers is determined by a balance of steric and electronic effects. The presence of multiple low-energy conformations must be considered when calculating thermodynamic properties like enthalpy and Gibbs free energy to ensure accurate comparison with experimental data.

Advanced Spectroscopic Characterization and Photochemistry of But 3 Ynal

Vibrational Spectroscopy Analysis (Infrared and Raman) for Mechanistic and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule, providing a "fingerprint" that aids in identification and structural analysis. horiba.comwikipedia.orgedinst.com Changes in vibrational spectra can also provide information about different conformers and reaction mechanisms. scispace.comunipv.itpnas.org

Assignment of Characteristic Absorption Bands

For but-3-ynal, characteristic absorption bands in the IR and Raman spectra are expected to correspond to its key functional groups: the aldehyde (C=O) and the alkyne (C≡C). While specific detailed assignments for this compound were not extensively found in the search results, related α,β-unsaturated aldehydes and alkynes show typical stretching frequencies. For instance, 2-butynal (B73574), an isomer, exhibits distinct absorption bands at approximately 2200 cm⁻¹ for the C≡C stretch and 1720 cm⁻¹ for the C=O stretch, confirming its conjugated system. These values provide a strong indication of the expected regions for similar functional group vibrations in this compound, although the exact frequencies may differ due to structural isomerism.

Vibrational modes in molecules involve various types of atomic motions, including stretching and bending. libretexts.org For a molecule like this compound with N atoms, there are 3N-6 normal modes of vibration (for non-linear molecules). libretexts.org Analyzing these modes helps in understanding the flexibility and dynamics of the molecule.

Computational-Experimental Correlation in Vibrational Spectra

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental vibrational spectroscopy by predicting vibrational frequencies and intensities. researchgate.net This correlation assists in assigning experimental bands to specific molecular vibrations and understanding conformational preferences. Studies on related molecules, such as furfuryl alcohol, have demonstrated excellent correspondence between DFT-calculated and experimental IR frequencies, aiding in structural interpretation and conformational analysis. scispace.comacs.org While direct computational-experimental correlation specifically for this compound's vibrational spectrum was not detailed in the search results, the principle of using computational methods to support and interpret experimental IR and Raman data is well-established and crucial for a complete understanding of this compound's vibrational properties and conformational landscape.

Electronic Spectroscopy (UV-Vis) and Ionization Spectrum Analysis

Electronic spectroscopy, such as UV-Vis spectroscopy, probes the electronic transitions within a molecule. chemrxiv.org The ionization spectrum provides information about the energies required to remove electrons from different molecular orbitals. aip.orgmpowerinc.comnist.govresearchgate.net

This compound's conjugated system, consisting of the alkyne and carbonyl groups, is expected to exhibit π→π* electronic transitions in the UV-Vis region. For 2-butynal, UV-Vis spectroscopy is used to assess π→π* transitions in the conjugated system, typically in the 200-300 nm range.

The ionization energy (IE) of this compound has been determined. According to the NIST WebBook, the ionization energy of this compound is reported as 10.2 eV (EST method) and 9.85 eV (EST method). nist.gov Another source lists the ionization energy as 9.85 eV. mpowerinc.com These values are important for understanding the molecule's behavior under ionization conditions, such as those encountered in mass spectrometry or photoionization studies. The ionization spectrum can also reveal information about hole-mixing between different cationic states after ionization. researchgate.netaip.orgarxiv.orgchimia.ch Studies have shown that for this compound, strong electron correlation mixes the HOMO and HOMO-2 in the first and third cationic states, which is significant for understanding charge migration dynamics. researchgate.netaip.orgarxiv.orgchimia.ch

Here is a table summarizing the reported ionization energies for this compound:

| IE (eV) | Method | Reference |

| 10.2 | EST | Takhistov and Ponomarev |

| 9.85 | EST | Burgers, Holmes, et al. |

| 9.85 | - | mPower Electronics Inc. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. docbrown.infojeol.com It is widely used in reaction monitoring and product characterization in organic synthesis. unipv.it

While specific detailed ¹H and ¹³C NMR data for the parent this compound molecule were not prominently featured in the search results, NMR is routinely used to characterize this compound derivatives and photoproducts. For example, the ¹H and ¹³C NMR spectra of (E)-2-benzylidene-4-(4-methoxyphenyl)this compound and (E)-2-benzylidene-4-(4-bromophenyl)this compound have been reported, showing characteristic shifts for the aldehyde proton (~9.6 ppm), aromatic protons, and alkyne carbons. rsc.org The absence of readily available NMR data for the simple this compound in the search results suggests it might be less commonly synthesized or characterized in isolation compared to its derivatives or isomers like 2-butynal, for which some NMR data is available on platforms like PubChem. nih.gov However, the principles of NMR application for structural elucidation, including chemical shifts and coupling patterns, are directly applicable to this compound for confirming its structure and monitoring its transformations in reactions. docbrown.infojeol.com

Photochemical Behavior and Photoproduct Identification

The photochemical behavior of a molecule describes its reactivity and transformations upon absorption of light. UV irradiation can induce various processes, including isomerization and fragmentation. researchgate.netscispace.comacs.orgnih.govrsc.orgrsc.org

UV-Induced Transformations and Isomerization Pathways

This compound has been identified as a photoproduct formed during the UV irradiation of other molecules, particularly furfuryl alcohol. researchgate.netscispace.comacs.orgnih.gov In matrix isolation studies, prolonged UV excitation of matrix-isolated furfuryl alcohol at λ = 229 nm led to the formation of this compound as a principal photoproduct. researchgate.netscispace.comacs.orgnih.gov This suggests that this compound can be formed through a photo-induced rearrangement or fragmentation pathway from a precursor molecule.

Interestingly, this compound itself can be consumed upon irradiation at shorter wavelengths (λ < 227.5 nm), indicating further photochemical transformations. researchgate.netscispace.comacs.orgnih.gov While the specific photoproducts resulting from the UV irradiation of this compound were not explicitly detailed in the search results, related photochemical studies on similar systems, such as the isomerization of O-but-3-enyl thiocarbamates, demonstrate that UV light can induce complex rearrangements and the formation of new cyclic or acyclic products. rsc.org The photochemical fate of this compound upon shorter wavelength irradiation could involve isomerization pathways, fragmentation (e.g., decarbonylation to form C₃H₄ species like propyne (B1212725) or allene, and CO, as observed in the photolysis of related aldehydes), or cyclization reactions, depending on the specific conditions and excited states involved. researchgate.netscispace.comacs.orgnih.gov Understanding the excited states (e.g., n-π* and π-π*) is crucial for elucidating the mechanisms of these photochemical transformations. chemrxiv.org

Matrix-Isolation Spectroscopy for Transient Species Detection

Matrix-isolation spectroscopy is a powerful technique for stabilizing and characterizing transient chemical species that are often too reactive or short-lived to be studied under normal conditions. By trapping molecules in an inert matrix at cryogenic temperatures, their lifetimes are significantly extended, allowing for detailed spectroscopic investigation. This approach has proven valuable in studying photochemical reaction pathways and identifying fleeting intermediates and products.

While this compound itself can be a target for spectroscopic study, it has also been observed and characterized as a transient photoproduct generated from the UV irradiation of precursor molecules in low-temperature matrices. A notable example involves the photolysis of furfuryl alcohol (2-furanmethanol) isolated in an argon matrix at 14 K. nih.govwikidata.orgfishersci.sewikipedia.org

Upon prolonged UV irradiation of matrix-isolated furfuryl alcohol at a wavelength of 229 nm, this compound was identified as a principal photoproduct. nih.govwikidata.orgfishersci.sewikipedia.orgnih.govwikipedia.org This identification was achieved by comparing the experimental infrared spectra of the irradiated matrix with theoretically calculated vibrational spectra for potential photoproducts. nih.gov The studies indicated the presence of this compound in two conformational forms, described as syn and gauche. nih.gov

The formation of this compound is dependent on the irradiation wavelength. While prolonged irradiation at 229 nm promotes its production, subsequent irradiation at shorter wavelengths (λ < 227.5 nm) leads to its consumption. nih.govwikidata.orgfishersci.sewikipedia.orgnih.govwikipedia.org This observation highlights the transient nature of this compound under certain photochemical conditions within the matrix environment.

Alongside this compound, other C₄H₄O isomers and small molecules were detected as photoproducts from the matrix-isolated furfuryl alcohol photolysis, including cycloprop-2-ene-1-carbaldehyde, buta-2,3-dienal (present as two conformers), and vinyl ketene (B1206846) (in both trans and cis forms). nih.gov Smaller fragments such as formaldehyde (B43269), allene, cyclopropene, carbon monoxide, and propyne were also identified in the irradiated matrices, particularly during later stages of irradiation, suggesting potential secondary photodecomposition pathways of the initial aldehyde products. nih.gov

The matrix-isolation technique, coupled with infrared spectroscopy and computational chemistry, thus provides a means to generate, detect, and spectroscopically characterize transient species like this compound that arise during the photochemistry of related compounds.

Photochemical Behavior of this compound in Matrix Isolation (as a Photoproduct of Furfuryl Alcohol)

| Precursor Molecule | Matrix Material | Temperature | Irradiation Wavelengths | Observation | Identified Conformers | Detection Method |

| Furfuryl alcohol | Argon | 14 K | λ = 229 nm (prolonged) | Formation of this compound | syn, gauche | FTIR |

| Furfuryl alcohol | Argon | 14 K | λ < 227.5 nm | Consumption of this compound | - | FTIR |

Biological Significance and Metabolic Interplay of But 3 Ynal

Identification and Role as a Mammalian Metabolite (e.g., in Mus musculus)

But-3-ynal has been identified as a metabolite in mammals, including Mus musculus. nih.govsmolecule.comebi.ac.uk Its presence in mice suggests it plays a role within their metabolic processes. nih.govsmolecule.comebi.ac.uk Specifically, it is listed as a mouse metabolite in databases such as ChEBI and PubChem. nih.govebi.ac.ukebi.ac.uk The identification of this compound in biological systems like mice highlights its potential involvement in endogenous biochemical transformations. smolecule.com

Potential Significance in Metabolic Pathways and Biochemical Processes

As a metabolite, this compound is suggested to have potential significance in metabolic pathways and biochemical processes. smolecule.com It is described as an intermediate in Butanoate metabolism (KEGG ID C06145). hmdb.ca Within this pathway, this compound is formed from 3-Butyn-1-ol through the action of the enzyme alcohol dehydrogenase (acceptor) and is subsequently converted to 3-Butynoate by the enzyme aldehyde dehydrogenase (NAD+). hmdb.ca This indicates its position as a transitional molecule in the biochemical conversion of related compounds. Research suggests that metabolites like this compound can influence metabolic pathways by acting as signaling molecules or substrates for further biochemical reactions. Understanding these interactions could potentially offer insights into metabolic disorders or contribute to the development of therapeutic agents.

Data Table: Metabolic Conversion of this compound

| Precursor Compound | Enzyme Involved (Conversion to this compound) | This compound (Intermediate) | Enzyme Involved (Conversion from this compound) | Product Compound | Metabolic Pathway |

| 3-Butyn-1-ol | Alcohol dehydrogenase (acceptor) [EC:1.1.99.8] | This compound | Aldehyde dehydrogenase (NAD+) [EC:1.2.1.3] | 3-Butynoate | Butanoate metabolism hmdb.ca |

Interaction Studies with Biological Molecules (e.g., Enzymes and Proteins)

Interaction studies involving this compound primarily focus on its reactivity with biological molecules. smolecule.com Due to its electrophilic nature, this compound is suggested to have potential interactions with nucleophilic sites on proteins or nucleic acids. smolecule.com While specific detailed data on direct protein or enzyme interactions involving this compound appear limited in the provided search results, its role as a substrate for enzymes like alcohol dehydrogenase and aldehyde dehydrogenase within the Butanoate metabolic pathway confirms its interaction with specific biological catalysts. hmdb.ca Further comprehensive research is needed to fully explore these interactions and determine their physiological implications. smolecule.com

But 3 Ynal in Materials Science and Advanced Functional Systems

Investigation of Ultrafast Electron Dynamics in But-3-ynal-containing Systems

Ultrafast electron dynamics in molecules, occurring on attosecond (10⁻¹⁸ s) timescales, involve the motion of electrons following excitation or ionization. researchgate.netchimia.ch this compound has been a subject of investigation in this field due to its ability to exhibit charge migration after ionization. pnas.orgaip.org This process involves the oscillation of a positive charge (hole) across the molecular structure. chimia.chpnas.org

Studies have shown that ionizing this compound, specifically by removing an electron from its highest occupied molecular orbital (HOMO), creates a superposition of cationic states. pnas.orgaip.org In this compound, a strong mixing between the first and third cationic states, involving the HOMO and HOMO-2 orbitals, is observed. aip.orgarxiv.org The electron density of the HOMO is primarily localized around the alkyne group, while the HOMO-2 is localized near the aldehyde group. aip.org This spatial separation of the orbitals involved facilitates the migration of the hole between the alkyne and aldehyde moieties. aip.orgarxiv.orgresearchgate.net

Theoretical studies using methods like Algebraic Diagrammatic Construction at third order (ADC(3)) and on-the-fly ab initio semiclassical dynamics have been employed to simulate and understand these dynamics. aip.orgarxiv.orgaip.org These simulations predict charge migration oscillations in this compound with a period of approximately 2.9 fs to 4.5 fs, depending on the computational method used. arxiv.org The electronic coherence, which is essential for controlled electron dynamics, has been shown to persist for about 10 fs in this compound, exhibiting several clear oscillations before dephasing due to nuclear motion. chimia.chaip.orgarxiv.orgresearchgate.net

Research comparing this compound with analogous molecules like propynal and pent-4-ynal (B2653755) has revealed insights into the influence of molecular structure on charge migration and decoherence. pnas.orgarxiv.orgpnas.org Surprisingly, increasing the size and flexibility of the carbon backbone, as in pent-4-ynal compared to this compound, can prolong both electronic coherence and charge migration. pnas.orgarxiv.orgpnas.org This is attributed to the suppression of decoherence induced by specific internal vibrations. pnas.orgarxiv.orgpnas.org

Experimental techniques such as attosecond transient absorption spectroscopy (ATAS) are powerful tools for tracking hole migration in molecules like this compound with high temporal and spatial resolution. arxiv.orgpnas.org

Table 1: Charge Migration Characteristics in this compound and Analogues

| Molecule | Ionization Target | Involved Orbitals | Charge Migration Period (fs) | Electronic Coherence Lifetime (fs) |

| This compound | HOMO | HOMO, HOMO-2 | ~2.9 - 4.5 arxiv.org | ~10 chimia.chaip.orgarxiv.orgresearchgate.net |

| Propynal | HOMO-1 | Not specified | Not specified | Shorter than this compound pnas.org |

| Pent-4-ynal | HOMO | HOMO, HOMO-2 | Not specified | Longer than this compound pnas.orgarxiv.orgpnas.org |

Note: Data compiled from cited research findings.

Design Principles for Molecules Exhibiting Long-Lasting Charge Migration

The investigation of this compound and similar molecules contributes to establishing design principles for creating molecules with long-lasting charge migration, a critical requirement for attochemistry applications. researchgate.netchimia.ch Key factors identified include the presence of strong hole-mixing between cationic states and sufficient energy gaps between these states. aip.orgarxiv.org

Strong electron correlation is crucial for inducing hole-mixing, where the removal of an electron from a single molecular orbital leads to a superposition of multiple cationic states. aip.orgarxiv.org In this compound, the mixing of HOMO and HOMO-2 in the first and third cationic states exemplifies this principle. aip.orgarxiv.org

The spatial localization of the involved molecular orbitals at different ends of the molecule is also important for clear charge migration across the molecular structure. arxiv.orgresearchgate.net this compound's structure with the alkyne and aldehyde groups at opposite ends facilitates this spatial separation. aip.org

Furthermore, the influence of nuclear motion on electronic coherence is a significant consideration. researchgate.netchimia.ch Decoherence, the loss of electronic coherence due to coupling with nuclear vibrations, typically occurs within a few femtoseconds in polyatomic molecules. researchgate.netchimia.ch Strategies to mitigate decoherence, such as controlling specific vibrational modes or potentially increasing molecular size and flexibility under certain conditions, are being explored based on studies of this compound and its analogues. pnas.orgarxiv.orgpnas.org

An efficient algorithm has been developed to identify molecules likely to exhibit long-lasting electronic coherence and charge migration based on these principles. researchgate.netchimia.chresearchgate.netepfl.ch this compound was identified as a promising candidate through this approach. researchgate.netchimia.chresearchgate.netepfl.ch

Potential as a Candidate for Attochemistry Applications in Material Design

Attochemistry aims to control chemical reactions by manipulating electron motion on its natural attosecond timescale. chimia.chpnas.org Molecules exhibiting controlled and long-lasting charge migration are essential for realizing attochemistry applications, including selective bond breaking or formation and modifying relaxation times after photoexcitation. chimia.ch

This compound's demonstrated ability to undergo ultrafast charge migration with a relatively long coherence lifetime makes it a potential candidate for attochemistry applications in material design. chimia.chaip.org The controlled movement of charge within a molecule could be harnessed to induce specific chemical transformations or to develop novel materials with tailored electronic properties.

While research is ongoing, the understanding gained from studying the electron dynamics in this compound provides valuable insights into the fundamental processes required for attochemistry. researchgate.netchimia.chpnas.org The ability to predict and potentially control charge migration in molecules like this compound opens avenues for designing advanced functional systems where electron dynamics play a critical role, such as in ultrafast molecular electronics. researchgate.net

Table 2: Key Properties of this compound Relevant to Attochemistry

| Property | Observation/Characteristic | Significance for Attochemistry |

| Ultrafast Electron Dynamics | Exhibits charge migration after ionization pnas.orgaip.org | Enables manipulation of electron distribution on attosecond scale chimia.ch |

| Hole-Mixing | Strong mixing of HOMO and HOMO-2 in cationic states aip.orgarxiv.org | Creates superposition of states necessary for charge migration aip.orgarxiv.org |

| Electronic Coherence | Coherence lasts for approximately 10 fs chimia.chaip.orgarxiv.orgresearchgate.net | Allows for controlled electron dynamics over a relevant timescale chimia.ch |

| Charge Migration Spatial Range | Occurs between alkyne and aldehyde groups aip.orgarxiv.orgresearchgate.net | Demonstrates charge movement across the molecular structure aip.orgarxiv.orgresearchgate.net |

Note: Data compiled from cited research findings.

Comparative Studies with Analogues and Isomers

Structural and Electronic Comparisons with Propynal and Pent-4-ynal (B2653755)

But-3-ynal (C4H4O) is part of a series of propargyl aldehydes, which include propynal (C3H2O) and pent-4-ynal (C5H6O). Propynal is the simplest compound containing both an alkyne and an aldehyde group wikipedia.orgwikipedia.org. This compound extends this structure by one methylene (B1212753) group, while pent-4-ynal adds two methylene groups between the alkyne and aldehyde functionalities compared to propynal.

Electronic comparisons among these analogues reveal how the extended carbon backbone affects their properties. Studies investigating electronic coherence and charge migration in this series have shown that the ionization spectra of this compound, propynal, and pent-4-ynal are similar, exhibiting a hole-mixing structure between certain cationic states. pnas.org The molecular orbitals involved in charge migration, such as the HOMO-2, are often localized at the aldehyde group and possess a π-antibonding character across these three molecules. arxiv.org

Reactivity and Mechanistic Contrasts with Isomeric C4H4O Compounds (e.g., 2-Butynal (B73574), Vinyl Ketene (B1206846), Furans)

This compound (C4H4O) shares the molecular formula with several isomers, leading to diverse reactivity profiles and reaction mechanisms. Key C4H4O isomers include 2-butynal, vinyl ketene, and furan (B31954).

2-Butynal: In contrast to this compound, where the triple bond is at the terminal position, 2-butynal has the triple bond between the second and third carbon atoms, adjacent to the aldehyde group. This difference in the position of the alkyne functionality significantly impacts reactivity. While specific comparative reaction studies were not extensively detailed in the search results, the proximity of the electron-withdrawing aldehyde group to the internal triple bond in 2-butynal would likely influence its electrophilic and nucleophilic reactions differently compared to the terminal alkyne in this compound.

Vinyl Ketene: Vinyl ketene ([CH2=CH-CH=C=O]+•) is another C4H4O isomer. cdnsciencepub.com Studies on the fragmentation of ionized molecules with the C4H4O formula have indicated the formation of ionized vinyl ketene. cdnsciencepub.com Vinyl ketene is characterized by a cumulative double bond system (the ketene group), which is highly reactive, particularly in cycloaddition reactions. diva-portal.org Its formation has been observed from the thermal decomposition of certain en-yne ethers and as a photoproduct of furfuryl alcohol. cdnsciencepub.comscispace.com

Furans: Furan is a cyclic, aromatic isomer of C4H4O, consisting of a five-membered ring with four carbon atoms and one oxygen atom. atamanchemicals.comnist.govwikipedia.org Furan exhibits aromatic character, although it is less aromatic than benzene. wikipedia.org This aromaticity dictates its reactivity, participating in electrophilic substitution reactions and acting as a diene in Diels-Alder reactions. atamanchemicals.comwikipedia.org Studies on the reaction of the methylidene radical (CH) with acrolein have shown furan as a significant C4H4O product isomer, alongside 1,3-butadienal. escholarship.orgescholarship.orgacs.org The fragmentation patterns of ionized furan are also distinct from other C4H4O isomers, with a prominent loss of CO. researchgate.net The cyclic and aromatic nature of furan presents a stark contrast in reactivity and mechanism compared to the linear, non-aromatic this compound with its distinct alkyne and aldehyde functionalities.

Comparative studies of C4H4O isomers, particularly in the context of their radical cations, have been conducted using techniques like mass spectrometry and photoionization. These studies aim to identify different isomeric structures and understand their fragmentation pathways and thermodynamic stabilities. cdnsciencepub.comescholarship.orgescholarship.orgacs.orgresearchgate.net For example, ionized vinyl ketene has been found to be an isomer with a relatively low heat of formation. cdnsciencepub.com

Influence of Molecular Structure on Electronic Coherence and Charge Migration

The molecular structure of this compound and its analogues significantly influences ultrafast electronic phenomena like electronic coherence and charge migration. Electronic coherence, a quantum mechanical property, is crucial for controlling electron dynamics on the attosecond timescale. Charge migration refers to the purely electron-driven movement of charge within a molecule following ionization. pnas.orgaip.org

Research comparing this compound, propynal, and pent-4-ynal has yielded surprising results regarding the influence of molecular size and flexibility on these phenomena. Contrary to the expectation that larger, more flexible molecules would exhibit faster decoherence, studies have shown that increasing the size and flexibility of the carbon backbone in this series can actually prolong both electronic coherence and charge migration. pnas.orgarxiv.orgpnas.org

Specifically, pent-4-ynal, the largest molecule among the three studied in one comparative analysis, demonstrated enhanced coherence. pnas.orgarxiv.org This enhanced coherence is attributed to the suppression of decoherence induced by specific internal vibrations as the molecular backbone is extended. pnas.orgarxiv.orgpnas.org In this compound, CO stretching vibrations contribute to decoherence, while in pent-4-ynal, contributions from various H rocking modes are involved. pnas.org

This compound itself has been identified as a promising candidate for studying ultrafast charge migration due to the presence of a hole-mixing structure in its ionization spectrum, which allows for long-lasting electronic coherence and clear oscillations of the charge across the molecular structure. aip.orgarxiv.orgresearchgate.netresearchgate.net The relevant molecular orbitals in this compound are localized at opposite ends of the molecule, facilitating the migration of the hole upon ionization. arxiv.orgresearchgate.net

The decay of electronic coherence is influenced by nuclear motion. pnas.orgaip.orgresearchgate.net High- and intermediate-frequency vibrations cause the initial decay, while low-frequency modes lead to complete coherence loss at later times. pnas.org Notably, only normal modes that preserve the symmetry of the molecule are observed to induce decoherence. pnas.org

Implications of Comparative Analysis for Predicting Chemical Behavior

Comparative analysis of this compound with its analogues and isomers provides valuable insights for predicting their chemical behavior. By understanding the differences in their structural features, electronic properties, and reactivity patterns, it is possible to anticipate how these molecules will behave in various chemical environments and reactions.

For instance, comparing the terminal alkyne in this compound to the internal alkyne in 2-butynal allows for predictions about their relative acidity of the acetylenic proton (present in this compound but not 2-butynal) and their participation in reactions characteristic of terminal versus internal alkynes.

The contrast in reactivity between the linear, non-aromatic this compound and the cyclic, aromatic furan highlights the profound impact of electron delocalization and ring structure on chemical behavior, from participation in cycloaddition reactions to susceptibility to electrophilic attack.

Furthermore, the studies on electronic coherence and charge migration in the this compound series (propynal, this compound, pent-4-ynal) demonstrate that subtle changes in molecular structure, such as extending a carbon chain, can have significant and sometimes counterintuitive effects on ultrafast electronic dynamics. This has implications for designing molecules with tailored electronic properties for applications in attochemistry, where controlling electron motion is key. pnas.orgpnas.orgarxiv.orgresearchgate.netresearchgate.net The finding that increased size and flexibility can prolong coherence challenges simpler models and underscores the need for detailed computational and experimental studies to accurately predict the behavior of such molecules. pnas.orgarxiv.orgpnas.org

Predicting the formation of specific C4H4O isomers in reactions, as seen in the reaction of CH with acrolein, requires understanding the potential energy surfaces and reaction mechanisms leading to each isomer. escholarship.orgescholarship.orgacs.org The relative stabilities of isomeric radical cations, determined through techniques like mass spectrometry, also contribute to predicting which isomers are likely to be observed as fragmentation products. cdnsciencepub.comresearchgate.net

Future Research Directions and Emerging Applications

Deeper Mechanistic Understanding of Complex Catalytic Transformations

But-3-ynal's dual functionality makes it a valuable building block in various catalytic transformations, including aldol (B89426) condensation and cycloaddition reactions, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. A deeper mechanistic understanding of these complex catalytic processes is a key area for future research. Studies on the mechanism of reactions involving similar ynal compounds, such as NHC-catalyzed intramolecular [3 + 2] annulations of ynals, provide insights into the activation of the carbonyl group, proton transfer steps, and intramolecular additions. acs.org Understanding these mechanisms at a fundamental level can lead to the design of more efficient and selective catalysts for transformations involving this compound. Research into palladium-catalyzed carbonylation reactions of terminal alkynes also contributes to this understanding, revealing mechanistic steps involving the formation of acylpalladium intermediates and subsequent reactions. mdpi.com Further investigation into the interplay of catalyst and substrate control in asymmetric catalysis involving ynals is also vital for achieving desired stereochemical outcomes in complex molecule synthesis. pnas.org

Advancements in Attosecond Spectroscopy and Control of Electron Dynamics

This compound has been identified as a promising candidate for studying ultrafast electron dynamics, particularly long-lasting charge migration, due to its unique electronic properties. researchgate.netarxiv.org The advent of attosecond techniques allows for the experimental observation of electron dynamics following ionization. researchgate.net Future research in this area involves utilizing this compound to explore phenomena such as electronic coherence, decoherence induced by nuclear motion, and the potential for controlling electron dynamics for attochemistry applications. researchgate.netarxiv.orgchimia.ch Studies show that in this compound, ionization can create a superposition of electronic states leading to ultrafast electron dynamics. researchgate.netarxiv.org Specifically, ionization out of the HOMO of this compound can populate cationic states, leading to electronic coherence that persists for several femtoseconds, with the positive charge oscillating between the alkyne and aldehyde moieties. arxiv.orgaip.org Research is also investigating how molecular structure influences decoherence and charge migration, with studies comparing this compound to molecules with modified carbon backbones like pent-4-ynal (B2653755). pnas.orgpnas.org

| Molecule | Key Functional Groups | Observation in Attosecond Studies | Reference |

|---|---|---|---|

| This compound | Alkyne, Aldehyde | Long-lasting electronic coherence, charge migration | researchgate.netarxiv.orgarxiv.org |

| Pent-4-ynal | Alkene, Aldehyde | Prolonged electronic coherence and charge migration | pnas.orgpnas.org |

| 3-oxopropanenitrile | Nitrile, Aldehyde | Does not induce long-lasting charge migration | researchgate.netarxiv.orgresearchgate.net |

Untapped Potential in Advanced Materials and Functional Molecules